molecular formula C16H16N4O B5727676 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole

5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole

Cat. No.: B5727676
M. Wt: 280.32 g/mol
InChI Key: MPLKOSRBSFIIJD-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is an organic compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a methoxyphenyl group and a phenylethyl group attached to the tetrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenylhydrazine with 2-phenylethyl isocyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-hydroxyphenyl)-1-(2-phenylethyl)-1H-tetrazole.

    Reduction: Formation of 5-(4-methoxyphenyl)-1-(2-phenylethyl)tetrahydrotetrazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the phenylethyl and methoxyphenyl groups can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1H-tetrazole: Lacks the methoxy and phenylethyl groups, making it less complex and potentially less active in certain applications.

    5-(4-hydroxyphenyl)-1-(2-phenylethyl)-1H-tetrazole: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its chemical and biological properties.

    1-(2-phenylethyl)-1H-tetrazole: Lacks the methoxyphenyl group, resulting in different reactivity and applications.

Uniqueness

5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole stands out due to the presence of both methoxyphenyl and phenylethyl groups, which confer unique chemical and biological properties. These groups can enhance its solubility, stability, and binding affinity towards specific targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-(2-phenylethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-21-15-9-7-14(8-10-15)16-17-18-19-20(16)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLKOSRBSFIIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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